molecular formula C15H14O3 B3034542 2-(Benzyloxy)-3-methylbenzoic acid CAS No. 186419-27-2

2-(Benzyloxy)-3-methylbenzoic acid

Cat. No.: B3034542
CAS No.: 186419-27-2
M. Wt: 242.27 g/mol
InChI Key: GKCYQFKNUNDPQV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the second carbon and a methyl group attached to the third carbon of the benzoic acid ring

Scientific Research Applications

2-(Benzyloxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

Benzoic acid derivatives, such as this compound, are often involved in various biochemical reactions, suggesting a wide range of potential targets .

Mode of Action

For instance, 2-Benzyloxy-1-methylpyridinium triflate, a related compound, has been used as a reagent for the synthesis of benzyl ethers and esters . This suggests that 2-(Benzyloxy)-3-methylbenzoic acid might interact with its targets in a similar manner, possibly through electrophilic substitution or nucleophilic addition reactions.

Biochemical Pathways

Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It’s plausible that this compound might affect these or related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylbenzoic acid.

    Benzylation: The benzyloxy group is introduced through a benzylation reaction. This can be achieved by reacting 3-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the benzyloxy group results in the formation of benzyl alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Comparison with Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the methyl group at the third position.

    3-Methylbenzoic acid: Lacks the benzyloxy group.

    2-(Methoxy)-3-methylbenzoic acid: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: 2-(Benzyloxy)-3-methylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.

Properties

IUPAC Name

3-methyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYQFKNUNDPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.